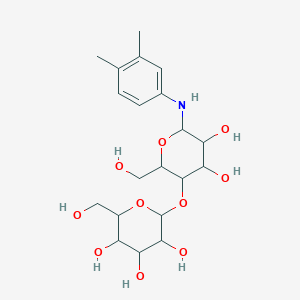![molecular formula C16H12N6O2 B15014716 4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol](/img/structure/B15014716.png)
4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a phenylamino group and an oxadiazolo-pyrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL typically involves the reaction of 6-(phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazine with phenol derivatives under controlled conditions. One common method involves the use of anhydrous ethyl acetate as a solvent and refluxing the reaction mixture for 40-60 minutes . The reaction is monitored by the disappearance of the bright red color typical of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified using techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenylamino derivatives.
Applications De Recherche Scientifique
4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole moiety is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 4-({6-[(4-carboxyphenyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoic acid
- 6-{hydrazinyl[6-(phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]methylidene}-4-methoxycyclohexa-2,4-dien-1-one
Comparison: Compared to similar compounds, 4-{[6-(PHENYLAMINO)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}PHENOL is unique due to its specific substitution pattern and the presence of both phenylamino and oxadiazolo-pyrazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H12N6O2 |
|---|---|
Poids moléculaire |
320.31 g/mol |
Nom IUPAC |
4-[(6-anilino-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]phenol |
InChI |
InChI=1S/C16H12N6O2/c23-12-8-6-11(7-9-12)18-14-13(17-10-4-2-1-3-5-10)19-15-16(20-14)22-24-21-15/h1-9,23H,(H,17,19,21)(H,18,20,22) |
Clé InChI |
UEKHYMCHJFSBQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(4-Methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]-2-phenylacetohydrazide](/img/structure/B15014639.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014642.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B15014649.png)

![2-(2-Cyanophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014665.png)
![2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15014666.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15014672.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014693.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B15014696.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15014719.png)
![4-bromo-N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]benzohydrazide](/img/structure/B15014722.png)
![3-cyclohexyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B15014724.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15014727.png)
![2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014737.png)
